Product packaging for Meprobamate N-beta-D-Glucuronide(Cat. No.:)

Meprobamate N-beta-D-Glucuronide

Cat. No.: B12289066
M. Wt: 394.37 g/mol
InChI Key: JJNJNGDGGZSOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meprobamate N-beta-D-Glucuronide is a major glucuronidated metabolite of the anxiolytic drug meprobamate . Meprobamate itself is a carbamate derivative that was historically used for the short-term management of anxiety disorders, functioning as a central nervous system depressant whose mechanism of action involves binding to GABA-A receptors . This conjugation with glucuronic acid is a primary Phase II metabolic pathway that increases the metabolite's water solubility, facilitating its excretion in urine . As a reference material, this compound is an essential analytical standard for researchers developing and validating LC-MS/MS methods for drug testing . Its primary research application is in the field of forensic and clinical toxicology, where it is used as a hydrolysis control to ensure the complete enzymatic cleavage of glucuronide conjugates in urine samples prior to the quantification of the parent drug, meprobamate . Using a metabolite standard like this is critical for achieving accurate and reliable results in the detection of drugs of abuse and in pain management compliance testing, as it accounts for variable hydrolysis efficiency, especially in samples with high analyte concentrations . This product is intended For Research Use Only and is strictly not for use as a human or veterinary drug, cosmetic, or for any other household or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O10 B12289066 Meprobamate N-beta-D-Glucuronide

Properties

Molecular Formula

C15H26N2O10

Molecular Weight

394.37 g/mol

IUPAC Name

6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H26N2O10/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22)

InChI Key

JJNJNGDGGZSOLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

Enzymatic Formation and Biochemical Mechanisms of Meprobamate N Beta D Glucuronide

Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) Superfamily Involvement

The formation of glucuronide conjugates is catalyzed by the Uridine Diphospho-Glucuronosyltransferase (UGT) superfamily of enzymes. medlineplus.govnih.gov These membrane-bound proteins are primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations in the liver. nih.govnih.gov The UGTs facilitate the transfer of a glucuronic acid moiety from a high-energy donor to a substrate, a process crucial for the detoxification and metabolism of a vast array of endogenous and exogenous compounds. bidmc.orgresearchgate.net

The N-glucuronidation of carbamates represents a unique metabolic pathway. nih.gov While meprobamate itself is a carbamate (B1207046), detailed phenotyping studies on its direct N-glucuronidation are limited. However, research into the formation of a structurally related metabolite, a novel N-carbamoyl glucuronide, provides significant insight into the specific UGT isoforms that may be involved. In vitro studies using human UGT Supersomes demonstrated that the formation of this N-carbamoyl glucuronide was detectable in the presence of UGT1A1, UGT1A3, and UGT2B7, particularly in an environment rich in carbon dioxide. nih.gov

These specific isoforms are known for their roles in metabolizing a wide range of substrates:

UGT1A1 is a primary enzyme responsible for the glucuronidation of bilirubin (B190676), the breakdown product of red blood cells, as well as various xenobiotics. medlineplus.govnih.govfrontiersin.org Genetic variations in the UGT1A1 gene can lead to conditions like Gilbert syndrome. medlineplus.gov

UGT1A3 plays a role in the glucuronidation of bile acids, such as chenodeoxycholic acid (CDCA), and other substrates. nih.gov

UGT1A4 is recognized as a primary catalyst for the N-glucuronidation of compounds containing primary, secondary, and tertiary amine groups. nih.govnih.gov

UGT2B7 is a major isoform in the human liver that catalyzes the glucuronidation of numerous drugs and endogenous compounds, including morphine. nih.govnih.gov

The involvement of UGT1A1, UGT1A3, and UGT2B7 in the formation of an N-carbamoyl glucuronide suggests their potential role in the metabolism of compounds like meprobamate through similar pathways. nih.gov

Table 1: UGT Isoforms Implicated in N-Carbamoyl Glucuronide Formation

UGT Isoform Documented Role in Glucuronidation Involvement in N-Carbamoyl Glucuronide Formation Reference
UGT1A1 Primary enzyme for bilirubin glucuronidation; metabolizes various drugs. Formation of an N-carbamoyl glucuronide detected in UGT1A1 Supersomes. medlineplus.govnih.govnih.gov
UGT1A3 Catalyzes glucuronidation of bile acids (e.g., CDCA). Formation of an N-carbamoyl glucuronide detected in UGT1A3 Supersomes. nih.govnih.gov
UGT1A4 Key enzyme for N-glucuronidation of various amines. Not explicitly detected for the specific N-carbamoyl glucuronide in the study, but a known N-glucuronidating enzyme. nih.govnih.gov
UGT2B7 Major hepatic isoform; metabolizes morphine and other drugs. Formation of an N-carbamoyl glucuronide detected in UGT2B7 Supersomes. nih.govnih.gov

The enzymatic reaction of glucuronidation is entirely dependent on the availability of an activated form of glucuronic acid, namely uridine diphosphate-glucuronic acid (UDPGA or UDP-glucuronic acid). bidmc.orgresearchgate.net This high-energy glycosyl donor is the common substrate for all UGT isoforms. researchgate.net The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the aglycone substrate (in this case, a meprobamate-related structure). researchgate.net This conjugation reaction results in the formation of the more water-soluble glucuronide metabolite and the release of uridine diphosphate (B83284) (UDP). researchgate.net The primary source of UDP-glucuronic acid for these biotransformation processes in the liver is derived from glycogenolysis. nih.gov

Mechanisms of N-Carbamoyl Glucuronide Formation

The formation of N-carbamoyl glucuronides is a less common but important metabolic pathway. nih.gov It involves a distinct mechanism compared to the direct conjugation of glucuronic acid to a nitrogen atom.

Mechanistic studies have provided compelling evidence for a novel pathway in the formation of certain N-glucuronides. Research on an N-carbamoyl glucuronide metabolite revealed that its formation involves the incorporation of carbon dioxide. nih.gov Using stable isotope labeling with (13)C-labeled carbon dioxide in rat liver microsomes, investigators demonstrated that CO2, present in the bicarbonate buffer and in equilibrium with exogenous CO2, is incorporated into the carbamoyl (B1232498) moiety of the resulting N-carbamoyl glucuronide. nih.gov This finding suggests a multi-step process where the parent amine likely reacts with CO2 to form a carbamic acid intermediate, which is then a substrate for glucuronidation by UGT enzymes.

In Vitro Microsomal Studies of Formation Across Species

To understand the potential for interspecies variation in metabolism, in vitro studies using liver microsomes from different species are frequently conducted. nih.gov These studies provide valuable data on comparative enzymatic activity.

The in vitro formation of the novel N-carbamoyl glucuronide metabolite has been assessed across liver microsomes from various species. nih.gov These comparative studies revealed significant species-dependent differences in the rate of its formation. The highest enzymatic activity was observed in liver microsomes from rats and hamsters. nih.gov The formation was also observed, albeit to a lesser extent, in microsomes from dogs, monkeys, mice, and humans, following in similar order of activity. nih.gov Such species-dependent differences are crucial in preclinical drug development for extrapolating metabolic data to humans.

Table 2: Comparative In Vitro Formation of an N-Carbamoyl Glucuronide Across Species

Species Relative Formation in Liver Microsomes Reference
Rat High nih.gov
Hamster High nih.gov
Dog Moderate nih.gov
Monkey Moderate nih.gov
Mouse Lower nih.gov
Human Lower nih.gov

General Principles of Glucuronide Reactivity and Stability in Biological Systems

Glucuronides are generally considered to be chemically stable, pharmacologically inactive, and readily excretable metabolites. nih.govrsc.org However, this is a generalization, and the reactivity and stability of these conjugates can vary significantly depending on their chemical structure—specifically, the nature of the atom (oxygen, nitrogen, sulfur, or carbon) linking the aglycone to the glucuronic acid moiety. rsc.org

The stability of a glucuronide conjugate is particularly influenced by the pH of its environment. oup.com N-glucuronides, such as Meprobamate N-beta-D-Glucuronide, are known to be particularly susceptible to hydrolysis under acidic conditions. hyphadiscovery.comoup.com For instance, studies on the glucuronides of aromatic amines have shown that N-glucuronides are significantly more acid-labile than their O-glucuronide counterparts. oup.com The N-glucuronide of N-acetylbenzidine, for example, is hydrolyzed in acidic conditions, whereas the O-glucuronides of hydroxylated metabolites are much more stable under the same conditions. oup.com This acid lability means that N-glucuronides excreted into the acidic environment of the urine could potentially hydrolyze back to the parent amine, which may have implications for risk assessment in certain contexts. oup.com

In addition to chemical hydrolysis, glucuronides can be subject to enzymatic cleavage. β-glucuronidases, a class of enzymes produced by gut bacteria in the intestines, can hydrolyze both O- and N-glucuronides that are excreted into the bile. hyphadiscovery.com This cleavage releases the original parent drug, which can then be reabsorbed into circulation. This process, known as enterohepatic recycling, can extend the half-life and systemic exposure of the parent compound. hyphadiscovery.com However, not all N-glucuronides are equally susceptible to this enzymatic hydrolysis. hyphadiscovery.com The performance and efficiency of β-glucuronidase enzymes are also subject to various factors, including the specific enzyme source and the pH of the local environment, with different enzymes exhibiting distinct pH optima. nih.gov

While O-acyl glucuronides (formed from carboxylic acids) have gained significant attention for their potential reactivity, including intramolecular rearrangement (acyl migration) and covalent binding to proteins, N-glucuronides are generally considered less reactive in this regard. nih.govresearchgate.net The reactivity of acyl glucuronides is thought to proceed through the formation of an open-chain hexuronic acid intermediate with a reactive aldehyde group, which can form Schiff's base adducts with proteins. nih.gov This type of reactivity is not a typical characteristic of N-glucuronides formed from amines or carbamates.

Table 2: Comparative pH Stability of Representative N- and O-Glucuronides

Compound Type pH Incubation Time (h) Percent Remaining Source
3-OH-benzidine O-glucuronide O-Glucuronide 7.4 24 97% oup.com
3-OH-benzidine O-glucuronide O-Glucuronide 5.5 24 52% oup.com
3-OH-N,N′-diacetylbenzidine O-glucuronide O-Glucuronide 7.4 24 >97% oup.com
3-OH-N,N′-diacetylbenzidine O-glucuronide O-Glucuronide 5.5 24 >97% oup.com
Benzidine (B372746) N-glucuronide N-Glucuronide 5.5 4 ~0% (t½ = 1.6 h) oup.com
N-acetylbenzidine N-glucuronide N-Glucuronide 5.5 4 ~40% (t½ = 3.2 h) oup.com

This table, derived from data on benzidine metabolites, illustrates the general principle that N-glucuronides tend to be more labile in acidic pH compared to O-glucuronides. oup.com

Chemical Synthesis and Structural Characterization of Meprobamate N Beta D Glucuronide

Strategies for N-Glucuronide Synthesis

The synthesis of N-glucuronides, such as meprobamate N-beta-D-glucuronide, can be approached through both chemical and enzymatic methods. These strategies are essential for producing reference standards for metabolic studies and for further pharmacological evaluation. hyphadiscovery.comnih.gov

The Koenigs-Knorr reaction is a classical and widely used method for glycoside synthesis, which can be adapted for the formation of N-glucuronides. nih.gov This reaction typically involves the coupling of a glycosyl halide with an acceptor, in this case, the nitrogen atom of the meprobamate carbamate (B1207046) group.

While specific experimental details for the Koenigs-Knorr synthesis of this compound are not extensively documented in recent literature, the general approach would involve:

Preparation of a protected glucuronyl donor: A derivative of glucuronic acid, such as acetobromo-α-D-glucuronic acid methyl ester, is commonly used. The hydroxyl and carboxyl groups of the glucuronic acid are protected to prevent side reactions.

Coupling Reaction: The protected glucuronyl donor is reacted with meprobamate in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. This facilitates the substitution of the halide on the anomeric carbon with the nitrogen of the carbamate.

Deprotection: Following the glycosylation step, the protecting groups on the glucuronic acid moiety are removed under mild conditions to yield the final N-glucuronide.

The synthesis of carbamate N-glucuronides can be challenging due to the nature of the carbamate group. The choice of protecting groups, reaction conditions, and promoters must be carefully optimized to achieve a successful synthesis. acs.orgorganic-chemistry.org

Enzymatic synthesis offers a highly specific and often more direct route to glucuronide metabolites. This approach utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. hyphadiscovery.comresearchgate.nethyphadiscovery.com

The process generally involves:

Incubating the parent drug (meprobamate) with a source of UGT enzymes. Common sources include human or animal liver microsomes or S9 fractions, or recombinant UGT enzymes expressed in cell lines. hyphadiscovery.comhelsinki.fi

Providing the necessary cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. helsinki.fi

Studies have shown that N-glucuronidation is a significant metabolic pathway for many drugs containing amine functionalities. nih.gov For carbamates like meprobamate, specific UGT isoforms are responsible for catalyzing the formation of the N-glucuronide. The use of recombinant UGTs can provide a cleaner product profile compared to liver fractions, which contain a mixture of enzymes. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for N-Glucuronides

FeatureChemical Synthesis (e.g., Koenigs-Knorr)Enzyme-Assisted Synthesis
Specificity Can lead to mixtures of isomers if not optimized.Highly regio- and stereospecific.
Reaction Steps Multi-step process involving protection and deprotection.Often a single incubation step.
Scalability Generally more scalable for producing larger quantities.Can be limited by enzyme availability and stability.
Reagents May use toxic heavy metal salts and organic solvents.Uses biological reagents in aqueous buffers.

Purification and Crystallization Techniques

Following synthesis, the purification of this compound is essential to isolate it from unreacted starting materials, byproducts, and other metabolites. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for the purification of drug glucuronides. oup.com

Early research on meprobamate metabolism reported the isolation of an amorphous meprobamate N-glucuronide. capes.gov.br To facilitate purification and handling, this amorphous product was converted into a crystalline sodium salt. The formation of a salt can improve the stability and crystallinity of the compound, which is highly beneficial for obtaining pure material and for subsequent structural analysis by methods like X-ray crystallography. The structure of this salt was confirmed as sodium meprobamate N-mono-β-D-glucopyranosiduronate. capes.gov.br

Table 2: Properties of this compound Sodium Salt

PropertyValue
Molecular Formula C₁₅H₂₅N₂NaO₁₀
IUPAC Name sodium;6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate
Physical State Crystalline solid

Data sourced from early metabolic studies. capes.gov.br

Rigorous Structural Elucidation Methodologies

The definitive identification of this compound requires a combination of modern spectroscopic techniques to confirm its covalent structure and stereochemistry.

The structural elucidation of glucuronide metabolites relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of the metabolite, confirming the addition of a glucuronic acid moiety to the meprobamate structure. Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern helps to identify the site of glucuronidation by observing losses of specific parts of the molecule. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination. For N-glucuronides, ¹H NMR spectroscopy is particularly useful for confirming the site of attachment and the stereochemistry of the glycosidic bond. The presence of a characteristic anomeric proton signal and its coupling constant (J-value) can confirm the β-configuration of the glucuronide linkage. nih.gov Two-dimensional NMR experiments, such as COSY and HMBC, can further establish the connectivity between the meprobamate and glucuronide moieties.

Development of Reference Standards for Analytical Research

The creation of a reference standard for this compound involves two critical phases: synthesis and characterization. While the isolation of metabolites from biological matrices is possible, chemical or enzymatic synthesis is often the preferred route for producing the quantities of pure material required for a reference standard.

Synthesis Approaches

The synthesis of drug glucuronides can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis.

Chemical synthesis offers the advantage of producing larger quantities of the target metabolite. A common strategy for synthesizing N-glucuronides involves the Koenigs-Knorr reaction, which facilitates the coupling of a protected glucuronic acid donor with the aglycone (meprobamate in this instance). This multi-step process requires careful control of reaction conditions and often involves the use of protecting groups to ensure the desired regioselectivity and stereochemistry of the final product.

Enzymatic synthesis , on the other hand, provides a more direct and often stereospecific route to the desired glucuronide. This method typically utilizes liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes, to catalyze the conjugation of meprobamate with UDP-glucuronic acid (UDPGA). nih.govnih.gov The choice of microsomal species (e.g., human, rat, dog) can be critical, as there can be significant inter-species variability in the activity and selectivity of UGT enzymes. nih.gov While generally producing smaller yields than chemical synthesis, enzymatic methods are invaluable for generating authentic metabolites that precisely mimic those formed in vivo.

Structural Characterization and Data

Once synthesized, the purported this compound must undergo rigorous structural characterization to confirm its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, providing further structural information and confirming the linkage between meprobamate and the glucuronic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the definitive structural elucidation of the synthesized glucuronide. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and definitively confirm the site of glucuronidation and the stereochemistry of the glycosidic bond.

The purity of the reference standard is also a critical parameter and is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Below are tables representing the kind of data that would be generated during the characterization of a this compound reference standard.

Table 1: Physicochemical Properties of Meprobamate and its N-beta-D-Glucuronide

CompoundMolecular FormulaMolecular Weight ( g/mol )
MeprobamateC₉H₁₈N₂O₄218.25
This compoundC₁₅H₂₆N₂O₁₀394.37

Table 2: Illustrative Mass Spectrometry Data for this compound

Ion Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Positive395.16219.13 (Meprobamate aglycone)

Table 3: Representative ¹H NMR Chemical Shift Data for a Synthesized Drug Glucuronide Standard

ProtonChemical Shift (ppm)Multiplicity
Anomeric H-1'~5.5d
Glucuronic Acid Protons3.2 - 4.5m
Meprobamate Protons0.8 - 4.0various

The availability of a fully characterized this compound reference standard, with comprehensive data packages including the information outlined above, is paramount for the advancement of research in areas where the accurate measurement of this metabolite is crucial.

Advanced Analytical Methodologies for Meprobamate N Beta D Glucuronide

Chromatographic Separation Techniques

Liquid Chromatography (LC) Applications in Metabolite Analysis

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the foremost technique for the analysis of polar and thermally labile metabolites like Meprobamate N-beta-D-Glucuronide. oup.comspringernature.com This approach allows for the direct analysis of the conjugate without the need for chemical modification, preserving the integrity of the molecule.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems are typically employed. nih.govresearchgate.net Reversed-phase chromatography is the most common separation mode. In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. chemijournal.com A gradient elution is often utilized, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute analytes of increasing hydrophobicity. mtc-usa.com This methodology is highly effective for separating glucuronide conjugates from the parent drug and other endogenous compounds in urine or plasma samples. oup.comnih.gov The inclusion of isotope-labeled internal standards is critical for ensuring accurate quantification and compensating for matrix effects. springernature.com

Table 1: Typical Liquid Chromatography Parameters for Metabolite Analysis

ParameterDescriptionCommon Examples
Column The stationary phase where separation occurs.Reversed-Phase C18 (e.g., Bondapak C18, Cogent Bidentate C18) chemijournal.commtc-usa.com
Mobile Phase The solvent that carries the sample through the column.A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid mtc-usa.com
Elution Mode The process of changing the mobile phase composition over time.Gradient Elution mtc-usa.com
Flow Rate The speed at which the mobile phase passes through the column.0.4 - 1.0 mL/min chemijournal.commtc-usa.com
Detection The method used to see the analyte as it elutes from the column.Tandem Mass Spectrometry (MS/MS) springernature.comnih.gov

Gas Chromatography (GC) Considerations for Confirmatory Methods

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), serves as a robust confirmatory method in forensic toxicology. lin-zhi.comresearchgate.net However, due to the high polarity, low volatility, and thermal instability of this compound, direct analysis by GC is not feasible.

Two main strategies are employed to overcome this limitation. The first involves an enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave the glucuronic acid moiety, allowing for the indirect quantification of the conjugate by measuring the released parent drug, meprobamate. nih.gov The second, more direct approach involves derivatization to create a more volatile and thermally stable version of the metabolite that is amenable to GC analysis. Trimethylsilyl (TMS) derivatization is a common technique used for this purpose. nih.gov Following extraction and derivatization, the sample is introduced into the GC-MS, where quantification is often performed in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.govnyc.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry is the definitive tool for the structural identification and sensitive quantification of this compound. Its power lies in its ability to provide molecular weight information and fragmentation data, which act as a molecular fingerprint.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS) is the gold standard for analyzing drug metabolites in complex biological samples. springernature.comnih.gov In an LC-MS/MS system, the this compound molecule is first ionized, typically using electrospray ionization (ESI) in positive mode. springernature.com The resulting precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.govresearchgate.net This process provides a high degree of certainty in identification.

High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. mtc-usa.com This allows for the determination of the elemental composition of the metabolite, distinguishing it from other compounds that may have the same nominal mass but different chemical formulas, thereby increasing confidence in its identification.

Multiple Reaction Monitoring (MRM) for Targeted Analysis

For quantitative analysis, multiple reaction monitoring (MRM) is the most widely used MS/MS scan mode due to its exceptional sensitivity and selectivity. oup.comnih.gov In this targeted approach, the mass spectrometer is set to monitor specific precursor-to-product ion transitions unique to this compound. Typically, one transition is used for quantification (quantifier) and at least one other is used for confirmation (qualifier). springernature.com The monitoring of two or more transitions provides a high level of specificity, ensuring that the signal is from the target analyte and not from an interfering substance. springernature.comnih.gov The ratio of the quantifier to qualifier ions must remain constant across calibration standards and unknown samples for positive identification.

Table 2: Illustrative MRM Transitions for Meprobamate and its Glucuronide Metabolite

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Designation
Meprobamate219.2158.2Quantifier researchgate.net
97.0Qualifier researchgate.net
This compound (Hypothetical)~395.2219.2 (Aglycone)Quantifier
177.1 (Glucuronic Acid Fragment)Qualifier

Role of Derivatization in MS Analysis

As mentioned for gas chromatography, derivatization is a critical sample preparation step to enhance the analyte's properties for a given analytical technique. nih.gov For GC-MS analysis, derivatization is essential to increase the volatility of this compound. nih.gov While direct analysis of the glucuronide is preferred in LC-MS/MS, derivatization could theoretically be employed to improve ionization efficiency in certain cases, although it is less common as modern ESI sources are highly effective at ionizing polar conjugates. The primary role of derivatization in the context of MS analysis of this metabolite is to make it compatible with gas chromatography. nih.govnih.gov

Immunochemical Detection Principles

Immunochemical methods offer rapid and high-throughput screening for meprobamate and its metabolites. These techniques are based on the principle of antigen-antibody recognition.

Biochip Array Technology for Multiplexed Metabolite Screening

Biochip array technology represents a significant advancement in immunoassay technology, allowing for the simultaneous screening of multiple analytes from a single sample. medicalexpo.comrandoxtoxicology.com This multiplexing capability is highly efficient for comprehensive drug screening in toxicology laboratories. randoxtoxicology.comnih.gov The technology is based on a solid substrate (the biochip) with discrete test regions, each containing specific antibodies for different target analytes. biodot.com The detection is often based on a chemiluminescent signal, where the light emitted from each test region is captured and quantified. medicalexpo.com

For meprobamate and its metabolites, biochip arrays can be designed to include specific antibodies for both the parent drug and its glucuronide conjugate. This allows for a more detailed metabolic profile from a single analysis. The high-throughput nature of biochip array technology makes it suitable for large-scale screening programs. medicalexpo.comnih.gov The technology has been shown to have high sensitivity and specificity, with limits of detection often comparable to mass spectrometry. nih.gov

Sample Preparation Strategies for Glucuronide Analysis

The analysis of glucuronide metabolites often requires a sample preparation step to cleave the glucuronic acid moiety, a process known as hydrolysis. This is particularly important for methods like gas chromatography-mass spectrometry (GC-MS) where the volatility of the analyte is crucial.

Enzymatic Hydrolysis Utilizing Beta-Glucuronidase Enzymes

Enzymatic hydrolysis using β-glucuronidase is a widely used method for cleaving glucuronide conjugates. covachem.comsigmaaldrich.com This enzyme specifically catalyzes the hydrolysis of the β-D-glucuronic acid residue from the parent molecule. covachem.com The process, known as glucuronidation, is a major pathway for the metabolism and excretion of drugs like meprobamate. covachem.com By cleaving the glucuronide, the parent drug is liberated, which can then be more readily extracted and analyzed. covachem.comsigmaaldrich.com

Various sources of β-glucuronidase are available, including those derived from Helix pomatia (snail), bovine liver, and recombinant sources like E. coli. sigmaaldrich.comnih.govsigmaaldrich.com The choice of enzyme can be critical as different enzymes can exhibit varying efficiencies for hydrolyzing different glucuronide conjugates. sigmaaldrich.comsigmaaldrich.com For instance, some studies have shown that recombinant enzymes can offer more efficient and rapid hydrolysis at lower temperatures compared to traditional sources. nih.gov

Optimization of Hydrolysis Conditions (e.g., pH, Temperature, Incubation Time)

The efficiency of enzymatic hydrolysis is highly dependent on several factors, including pH, temperature, incubation time, and enzyme concentration. sigmaaldrich.commdpi.com Optimizing these conditions is essential to ensure complete cleavage of the this compound. sigmaaldrich.com

The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme and the specific substrate. sigmaaldrich.comnih.gov Similarly, the ideal temperature and incubation time must be determined empirically to maximize the yield of the deconjugated meprobamate. nih.govnih.gov For example, one study on the hydrolysis of cannabinoid glucuronides found optimal conditions to be 37°C for 16 hours with a specific recombinant β-glucuronidase. nih.gov Another study on phytoestrogen conjugates demonstrated that increasing the temperature to 45°C improved hydrolysis rates. nih.gov It is important to note that prolonged incubation at high temperatures can potentially degrade the target analyte. nih.gov

Factors Affecting Enzymatic Hydrolysis Efficiency

ParameterEffect on HydrolysisConsiderations
pH Enzyme activity is pH-dependent.Optimal pH varies with enzyme source and substrate. sigmaaldrich.comnih.gov
Temperature Higher temperatures can increase reaction rate.High temperatures can lead to enzyme denaturation or analyte degradation. nih.govnih.gov
Incubation Time Longer incubation can lead to more complete hydrolysis.Must be balanced with sample throughput and potential for analyte degradation. nih.govnih.gov
Enzyme Concentration Higher concentration can increase reaction rate.Cost and potential for interference from the enzyme preparation. nih.gov
Enzyme Source Different sources have varying specific activities and purities.Recombinant enzymes may offer higher purity and efficiency. sigmaaldrich.comnih.gov

Supported Liquid Extraction (SLE) for Analyte Isolation

Following hydrolysis, the liberated meprobamate needs to be isolated from the complex biological matrix (e.g., urine) before instrumental analysis. Supported liquid extraction (SLE) is a sample preparation technique that offers a more efficient and automatable alternative to traditional liquid-liquid extraction (LLE). nih.govas-1.co.jp

In SLE, the aqueous sample is loaded onto a solid support material, typically diatomaceous earth, which has a high surface area. as-1.co.jp The aqueous phase is absorbed, and an immiscible organic solvent is then used to elute the analytes of interest, leaving behind interferences such as salts, proteins, and phospholipids. nih.gov This results in a cleaner extract compared to LLE, which can improve the sensitivity and robustness of the subsequent analytical method. The choice of elution solvent is critical for achieving high recovery of the target analyte. nih.gov

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods ensures that they are reliable, reproducible, and suitable for their intended purpose. For this compound, this would involve assessing several key performance characteristics, as guided by international standards. While specific validation data for the direct analysis of this compound is not extensively detailed in publicly available literature, we can infer the expected validation parameters based on methods for the parent compound, meprobamate, and other similar glucuronide conjugates.

Linearity: A critical parameter, linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For the related compound meprobamate, a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrated linearity in the range of 0.0375-0.225 mg/mL. chemijournal.com It is expected that a validated method for this compound would also establish a linear range with a high correlation coefficient (r² > 0.99).

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among repeated measurements. For meprobamate, a mean recovery of 99.6% has been reported, indicating high accuracy. chemijournal.com Precision is often expressed as the relative standard deviation (%RSD), with acceptance criteria typically being less than 15-20%. In one study, the %RSD for meprobamate analysis was found to be 1.1%, demonstrating excellent precision. chemijournal.com Any validated method for its glucuronide metabolite would need to meet similarly stringent criteria for accuracy and precision across a range of concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For methods analyzing meprobamate, the LOQ can vary depending on the technique, with some liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods reaching levels as low as the nanogram per milliliter (ng/mL) range. A highly sensitive method for this compound would be essential for detecting low concentrations in biological matrices.

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as other metabolites or endogenous substances in the sample matrix. This is particularly important for this compound to avoid interference from the parent compound, meprobamate, or other related substances. Chromatographic methods like LC-MS/MS are generally preferred for their high selectivity.

Interactive Data Table: Illustrative Method Validation Parameters

Parameter Typical Range/Value (based on Meprobamate analysis) Description
Linearity Range 0.0375 - 0.225 mg/mL chemijournal.comThe concentration range over which the method provides a linear response.
Correlation Coefficient (r²) > 0.99 chemijournal.comA measure of how well the calibration curve fits the linear regression model.
Accuracy (% Recovery) 99.6% chemijournal.comThe percentage of the true amount of analyte that is detected by the method.
Precision (%RSD) < 2.0% chemijournal.comThe relative standard deviation of replicate measurements, indicating the method's reproducibility.
Limit of Quantitation (LOQ) Varies by method (e.g., ng/mL for LC-MS/MS)The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Research Perspectives and Future Directions in Meprobamate N Beta D Glucuronide Studies

Applications in Metabolic Fate Investigations of Carbamate (B1207046) Derivatives

The investigation of Meprobamate N-beta-D-Glucuronide serves as a valuable model for understanding the metabolic fate of other carbamate derivatives. Carbamates are a class of organic compounds that are structurally related and find use in various pharmaceutical and agricultural applications. The formation of N-glucuronides represents a significant metabolic pathway for many of these compounds. nih.gov

By studying the enzymatic processes leading to the creation of this compound, researchers can gain a deeper understanding of how other carbamate-containing drugs are metabolized and eliminated by the body. nih.gov This knowledge is crucial for predicting the pharmacokinetic profiles and potential drug-drug interactions of new carbamate-based therapeutic agents.

Elucidation of Novel N-Glucuronidation Pathways and Unconventional Conjugates

The formation of this compound is a key example of N-glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While O-glucuronidation is a more common metabolic pathway, N-glucuronidation plays a critical role in the metabolism of many compounds containing amine, amide, or sulfonamide groups.

Further research into the specific UGT isoforms responsible for meprobamate's N-glucuronidation can help to elucidate novel pathways and identify unconventional glucuronide conjugates. nih.gov This is particularly important for understanding inter-individual variability in drug response, as genetic polymorphisms in UGT enzymes can lead to significant differences in metabolic capacity.

Integration of Computational and In Silico Approaches in Metabolite Prediction and Pathway Analysis

The use of computational and in silico tools is becoming increasingly important in the prediction of drug metabolites and the analysis of metabolic pathways. researchgate.net These methods can be used to model the interaction of meprobamate with UGT enzymes, predict the likelihood of N-glucuronidation, and identify potential alternative metabolic routes. nih.gov

By combining computational predictions with experimental data, researchers can develop more accurate and comprehensive models of meprobamate metabolism. This integrated approach can accelerate the drug development process by providing early insights into potential metabolic liabilities and helping to prioritize experimental studies.

Advancements in Non-Animal Alternative Methodologies for Glucuronide Research

There is a growing emphasis on the use of non-animal alternative methodologies in drug metabolism research to reduce and replace the use of animals in scientific procedures.

Human Liver Microsomes : These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including UGTs. springernature.comnih.gov They are a widely used in vitro tool for studying the glucuronidation of drugs like meprobamate. researchgate.net

Recombinant UGTs : These are individual UGT enzymes produced through recombinant DNA technology. nih.gov They allow researchers to study the specific contribution of each UGT isoform to the metabolism of a drug, providing a more detailed understanding of the glucuronidation process.

Hepatocytes : These are the main cell type in the liver and provide a more complete metabolic system compared to microsomes, as they contain both phase I and phase II enzymes in their natural cellular environment. springernature.com

Ex Vivo Human Tissues : The use of fresh, metabolically active human liver slices provides a model that closely mimics the in vivo environment, allowing for the study of drug metabolism in a more physiologically relevant context. nih.gov

Organoid Models : Liver organoids are three-dimensional cell cultures that are derived from stem cells and can self-organize into structures that resemble the liver. nih.gov These models offer the potential to study drug metabolism in a human-relevant system that can be maintained for longer periods than traditional cell cultures.

Emerging Technologies for Comprehensive Metabolite Profiling and Identification

Advancements in analytical technologies are enabling more comprehensive and sensitive metabolite profiling. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the identification and quantification of drug metabolites, including glucuronide conjugates.

The application of these technologies to the study of meprobamate metabolism will allow for a more complete picture of its biotransformation, including the identification of minor or previously unknown metabolites. This information is essential for a thorough understanding of the drug's disposition and potential for toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.